The Versatile Scaffold: A Technical Guide to 2-Chloro-4-phenoxypyrimidine
The Versatile Scaffold: A Technical Guide to 2-Chloro-4-phenoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrimidine Core
In the landscape of medicinal chemistry and drug discovery, the pyrimidine nucleus stands as a cornerstone scaffold. Its prevalence in biologically active molecules, from nucleobases to a myriad of therapeutic agents, underscores its significance.[1] 2-Chloro-4-phenoxypyrimidine (CAS No. 18214-00-1) is a key intermediate, offering a strategic platform for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics.
Physicochemical Properties of 2-Chloro-4-phenoxypyrimidine
Understanding the fundamental physicochemical properties of 2-Chloro-4-phenoxypyrimidine is essential for its effective handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 18214-00-1 | [2][3][4] |
| Molecular Formula | C₁₀H₇ClN₂O | [2][3][5][4] |
| Molecular Weight | 206.63 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | Inferred from supplier data |
| Melting Point | Not explicitly available for this compound. For the related 2-chloropyrimidine, the melting point is 63-66 °C. | |
| Boiling Point | Not explicitly available for this compound. For the related 2-chloropyrimidine, the boiling point is 75-76 °C at 10 mmHg. | [6] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | General chemical knowledge |
| Storage | 2-8°C, under an inert atmosphere. | [5] |
Synthesis of 2-Chloro-4-phenoxypyrimidine: A Step-by-Step Protocol
The synthesis of 2-Chloro-4-phenoxypyrimidine is typically achieved through the nucleophilic aromatic substitution of 2,4-dichloropyrimidine with phenol. The greater reactivity of the chlorine atom at the C4 position of the pyrimidine ring makes this a regioselective transformation.
Reaction Principle
The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the chlorine atoms towards nucleophilic attack. The C4 position is generally more electrophilic than the C2 position, leading to preferential substitution at C4.
Experimental Protocol
Materials:
-
2,4-Dichloropyrimidine
-
Phenol
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of phenol (1.1 equivalents) in anhydrous DMF, add potassium carbonate (1.5 equivalents) portion-wise at room temperature.
-
Stir the mixture for 30 minutes to an hour to allow for the formation of the potassium phenoxide salt.
-
Add a solution of 2,4-dichloropyrimidine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to a temperature between 60-80°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-Chloro-4-phenoxypyrimidine.
Caption: Synthesis of 2-Chloro-4-phenoxypyrimidine.
Chemical Reactivity and Synthetic Utility
The presence of a reactive chlorine atom at the C2 position and a phenoxy group at the C4 position makes 2-Chloro-4-phenoxypyrimidine a versatile building block for further molecular elaboration.
Nucleophilic Substitution at the C2 Position
The remaining chlorine atom at the C2 position is susceptible to nucleophilic displacement, although it is generally less reactive than the C4 chlorine of the starting material. This allows for the sequential introduction of various nucleophiles.
Reaction with Amines:
2-Chloro-4-phenoxypyrimidine can react with a variety of primary and secondary amines to yield 2-amino-4-phenoxypyrimidine derivatives. These reactions are often carried out at elevated temperatures in a polar aprotic solvent, sometimes with the addition of a base to neutralize the HCl generated.
Caption: Nucleophilic substitution with amines.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond at the C2 position can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This allows for the introduction of aryl or vinyl substituents.
Suzuki-Miyaura Coupling:
The reaction of 2-Chloro-4-phenoxypyrimidine with an arylboronic acid in the presence of a palladium catalyst and a base affords 2-aryl-4-phenoxypyrimidine derivatives. The choice of catalyst, ligand, and base is crucial for achieving high yields.
Caption: Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Development
The 2-substituted-4-phenoxypyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a number of compounds with significant biological activity.
Kinase Inhibitors
Many kinase inhibitors feature a 2-aminopyrimidine core, where the amino group forms key hydrogen bonding interactions with the hinge region of the kinase. The 4-phenoxyphenyl group can occupy the hydrophobic pocket of the ATP binding site. The ability to readily synthesize a diverse library of 2-amino-4-phenoxypyrimidine derivatives makes this scaffold highly attractive for the development of novel kinase inhibitors for the treatment of cancer and other diseases.
Sodium Channel Blockers
Derivatives of 2-Chloro-4-phenoxypyrimidine have been investigated as potent sodium channel blockers. For instance, 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide has been identified as a potent, broad-spectrum state-dependent sodium channel blocker with potential applications in the treatment of pain.[7] This highlights the potential of this chemical scaffold in the development of new therapies for neurological disorders.
Safety and Handling
Potential Hazards:
-
Acute Toxicity (Oral): May be harmful if swallowed.[8]
-
Skin Irritation: May cause skin irritation.[9]
-
Respiratory Irritation: May cause respiratory irritation.[9]
Recommended Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[8][10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10]
Conclusion
2-Chloro-4-phenoxypyrimidine is a valuable and versatile intermediate in organic synthesis, particularly for the construction of biologically active molecules. Its straightforward synthesis and predictable reactivity make it an important tool for medicinal chemists. The demonstrated utility of the 2-substituted-4-phenoxypyrimidine scaffold in the development of kinase inhibitors and sodium channel blockers ensures its continued relevance in the quest for new and improved therapeutics. As with all chemical reagents, adherence to strict safety protocols is paramount when handling this compound.
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